molecular formula C10H21ClN2 B11897521 3-Azaspiro[5.5]undecan-3-amine hydrochloride

3-Azaspiro[5.5]undecan-3-amine hydrochloride

Katalognummer: B11897521
Molekulargewicht: 204.74 g/mol
InChI-Schlüssel: UUOKTCFOOVVYKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Azaspiro[5.5]undecan-3-amine hydrochloride is a spirocyclic amine compound with the molecular formula C₁₀H₂₁ClN₂. It is characterized by a unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azaspiro[5.5]undecan-3-amine hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the amine group. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure. The amine group is then introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the spirocyclic structure and subsequent functionalization .

Analyse Chemischer Reaktionen

Types of Reactions

3-Azaspiro[5.5]undecan-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or acyl groups .

Wissenschaftliche Forschungsanwendungen

3-Azaspiro[5.5]undecan-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-Azaspiro[5.5]undecan-3-amine hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Azaspiro[5.5]undecan-3-amine hydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H21ClN2

Molekulargewicht

204.74 g/mol

IUPAC-Name

3-azaspiro[5.5]undecan-3-amine;hydrochloride

InChI

InChI=1S/C10H20N2.ClH/c11-12-8-6-10(7-9-12)4-2-1-3-5-10;/h1-9,11H2;1H

InChI-Schlüssel

UUOKTCFOOVVYKC-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)CCN(CC2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.